molecular formula C18H16Cl2N2O2 B12741404 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- CAS No. 172371-97-0

2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-

Cat. No.: B12741404
CAS No.: 172371-97-0
M. Wt: 363.2 g/mol
InChI Key: LXLXUQHEJPMKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- typically involves multi-step organic reactions. The starting materials often include indole derivatives and chlorinated aromatic compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining indole derivatives with chlorinated aromatic aldehydes or ketones under acidic or basic conditions.

    Reduction Reactions: Reducing intermediate compounds to achieve the desired functional groups.

    Amination Reactions: Introducing amino groups through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and solvents are carefully selected to ensure high purity and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block for synthesizing more complex organic molecules.

Biology

    Biological Activity: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Enzyme Inhibition: May act as an inhibitor for specific enzymes, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in developing new drugs for various diseases.

    Diagnostics: May be used in diagnostic assays due to its specific binding properties.

Industry

    Materials Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one Derivatives: Compounds with similar indole structures but different substituents.

    Chlorinated Aromatic Compounds: Compounds with chlorinated aromatic rings, used in various applications.

Uniqueness

    Structural Features: The presence of both indole and chlorinated aromatic moieties makes this compound unique.

    Biological Activity: Its specific biological activities may differ from other similar compounds, making it a valuable candidate for research.

Conclusion

2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject for scientific research and industrial development.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

CAS No.

172371-97-0

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-3-(3-hydroxypropyliminomethyl)indol-2-ol

InChI

InChI=1S/C18H16Cl2N2O2/c19-14-6-3-7-15(20)17(14)22-16-8-2-1-5-12(16)13(18(22)24)11-21-9-4-10-23/h1-3,5-8,11,23-24H,4,9-10H2

InChI Key

LXLXUQHEJPMKSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.